Cas no 917918-86-6 (5-Fluoro-4-methyl-3-nitropyridin-2-amine)

5-Fluoro-4-methyl-3-nitropyridin-2-amine is a fluorinated and nitrated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the fluorine substituent and nitro group, enhance reactivity and selectivity, making it a valuable intermediate for synthesizing biologically active compounds. The methyl group further contributes to steric and electronic modulation, facilitating tailored molecular designs. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard conditions allows for straightforward handling and storage, supporting efficient laboratory use.
5-Fluoro-4-methyl-3-nitropyridin-2-amine structure
917918-86-6 structure
商品名:5-Fluoro-4-methyl-3-nitropyridin-2-amine
CAS番号:917918-86-6
MF:C6H6N3O2F
メガワット:171.12914
MDL:MFCD09839248
CID:796946
PubChem ID:29919348

5-Fluoro-4-methyl-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-4-methyl-3-nitropyridin-2-amine
    • 2-AMINO-5-FLUORO-3-NITRO-4-PICOLINE
    • 2-Pyridinamine,5-fluoro-4-methyl-3-nitro-
    • 5-fluoro-4-methyl-3-nitro-2-aminopyridine
    • J-517537
    • DTXSID40652042
    • AC-24924
    • SB54210
    • 2-Pyridinamine, 5-fluoro-4-methyl-3-nitro-
    • 5-FLUORO-4-METHYL-3-NITRO-PYRIDIN-2-YLAMINE
    • AKOS006328986
    • 917918-86-6
    • 5-FLUORO-4-METHYL-3-NITRO-2-PYRIDINAMINE
    • SCHEMBL2086204
    • FT-0657783
    • 2-AMINO-3-NITRO-4-METHYL-5-FLUOROPYRIDINE
    • DB-025099
    • 5-Fluoro-4-methyl-3-nitropyridine-2-amine
    • 2-AMINO-5-FLUORO-4-METHYL-3-NITROPYRIDINE
    • MDL: MFCD09839248
    • インチ: InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
    • InChIKey: LRBDERXAUBXSGI-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=N)NC=C1F)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 171.044
  • どういたいしつりょう: 171.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 84.7A^2

じっけんとくせい

  • 密度みつど: 1.459
  • ふってん: 298℃
  • フラッシュポイント: 134℃
  • 屈折率: 1.596
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Fluoro-4-methyl-3-nitropyridin-2-amine セキュリティ情報

5-Fluoro-4-methyl-3-nitropyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029187741-1g
5-Fluoro-4-methyl-3-nitropyridin-2-amine
917918-86-6 95%
1g
$998.00 2023-08-31
Chemenu
CM173677-5g
5-Fluoro-4-methyl-3-nitropyridin-2-amine
917918-86-6 95%
5g
$777 2021-08-05
Matrix Scientific
098439-250mg
5-Fluoro-4-methyl-3-nitropyridin-2-amine, 95+%
917918-86-6 95+%
250mg
$265.00 2023-09-08
Ambeed
A242985-1g
5-Fluoro-4-methyl-3-nitropyridin-2-amine
917918-86-6 95+%
1g
$299.0 2024-04-16
Crysdot LLC
CD11016249-5g
5-Fluoro-4-methyl-3-nitropyridin-2-amine
917918-86-6 95+%
5g
$823 2024-07-19
Matrix Scientific
098439-1g
5-Fluoro-4-methyl-3-nitropyridin-2-amine, 95+%
917918-86-6 95+%
1g
$588.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621150-1g
5-Fluoro-4-methyl-3-nitropyridin-2-amine
917918-86-6 98%
1g
¥3028.00 2024-04-25

5-Fluoro-4-methyl-3-nitropyridin-2-amine 関連文献

5-Fluoro-4-methyl-3-nitropyridin-2-amineに関する追加情報

Introduction to 5-Fluoro-4-methyl-3-nitropyridin-2-amine (CAS No. 917918-86-6)

5-Fluoro-4-methyl-3-nitropyridin-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties. This compound, identified by the CAS number 917918-86-6, represents a critical intermediate in the synthesis of various biologically active molecules. Its unique combination of a fluorine atom, a methyl group, and a nitro group on a pyridine core makes it a valuable scaffold for further chemical modifications, enabling the development of novel compounds with potential therapeutic applications.

The significance of 5-Fluoro-4-methyl-3-nitropyridin-2-amine lies in its ability to serve as a precursor for the synthesis of more complex molecules. The presence of the fluorine atom, in particular, is highly advantageous in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. This feature has been extensively studied in recent years, with researchers exploring its role in the development of small-molecule inhibitors and activators.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 5-Fluoro-4-methyl-3-nitropyridin-2-amine as a key building block. These studies suggest that the compound can be incorporated into diverse molecular frameworks, facilitating the design of drugs targeting various diseases. For instance, its structural motif has been found to be compatible with the development of kinase inhibitors, which are crucial in treating cancers and inflammatory disorders.

In addition to its pharmaceutical applications, 5-Fluoro-4-methyl-3-nitropyridin-2-amine has shown promise in agrochemical research. The nitro group on the pyridine ring can be functionalized to produce herbicides and pesticides with improved efficacy and environmental safety. Researchers have been particularly interested in its potential as a lead compound for the development of next-generation crop protection agents that offer enhanced selectivity and reduced toxicity.

The synthesis of 5-Fluoro-4-methyl-3-nitropyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to optimize yield and purity. These innovations not only streamline the production process but also enable scalable manufacturing for industrial applications.

From a regulatory perspective, 5-Fluoro-4-methyl-3-nitropyridin-2-amine (CAS No. 917918-86-6) is subject to standard chemical safety protocols to ensure handling and storage are conducted under appropriate conditions. While it is not classified as a hazardous substance under current regulations, adherence to good laboratory practices is essential to minimize risks associated with its use.

The growing interest in fluorinated pyridines has driven further exploration into the derivatives of 5-fluoro-pyridinylamines. These derivatives exhibit unique biological activities and have been investigated for their potential in treating neurological disorders, infectious diseases, and metabolic conditions. The nitro group further enhances their reactivity, allowing for diverse functionalization strategies that expand their utility in drug discovery.

Industrial applications of 5-fluoro-pyridinylamines, including 5-fluoro-pyrimidinylamines, continue to expand as new synthetic routes are developed. These compounds are being integrated into large-scale production processes for pharmaceuticals and specialty chemicals. The demand for high-purity intermediates like 5-fluoro-pyrimidinylamines underscores their importance in modern chemical manufacturing.

The future direction of research on 5-fluoro-pyrimidinylamines is likely to focus on developing more efficient synthetic routes and exploring novel applications in drug discovery. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercial products that address unmet medical needs.

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